REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:16])=O)=[N:12][CH:13]=1.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl>[N:17]1([C:14]([C:11]2[CH:10]=[N:9][C:8]([Cl:7])=[CH:13][N:12]=2)=[O:16])[CH2:20][CH2:19][CH2:18]1
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Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
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Name
|
Intermediate 33
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
4.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 2 hours after which time the volatiles
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure and ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
WASH
|
Details
|
The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 50-100% ethyl acetate in isohexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |